molecular formula C10H11NO3 B1580426 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 91523-50-1

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B1580426
CAS RN: 91523-50-1
M. Wt: 193.2 g/mol
InChI Key: WQTOOVAQGWLHKC-UHFFFAOYSA-N
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Description

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-OH-THIQ-1-COOH) is a naturally occurring compound found in plants, animals, and fungi. It is a derivative of the amino acid tryptophan and is a key component of many biological pathways. 6-OH-THIQ-1-COOH has been extensively studied in recent years due to its potential applications in pharmacology, biochemistry, and physiology.

Scientific Research Applications

Understanding its Role in Parkinson's Disease

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of salsolinol, a tetrahydroisoquinoline alkaloid. It's been studied in the context of Parkinson's disease, particularly in patients treated with L-dopa. Research findings indicate that urine levels of salsolinol, a compound related to 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, are associated with dopamine metabolism in the brain. Interestingly, patients with Parkinson's disease exhibiting visual hallucinations had significantly higher levels of salsolinol in their urine compared to those without hallucinations, suggesting a potential link between this compound and the dopaminergic and serotonergic systems in the brain. This relationship might be crucial for understanding the biochemical pathways involved in Parkinson's disease and could guide therapeutic strategies (Moser et al., 2005).

Exploring Neurochemical Pathways in Parkinson's Disease

Another study exploring the role of tetrahydroisoquinoline derivatives in Parkinson's disease found that the administration of L-dopa, often used in treating the condition, can lead to the formation of various tetrahydroisoquinoline alkaloids (TIQs). The research suggests these TIQs, including a new class called norlaudanosolinecarboxylic acids (NLCAs), might emerge as a result of L-dopa treatment. Detecting these compounds in the urine of patients undergoing L-dopa treatment sheds light on the intricate neurochemical changes occurring in Parkinson's disease and potentially provides markers for monitoring the disease's progression or treatment responses (Coscia et al., 1977).

properties

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14/h1-2,5,9,11-12H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTOOVAQGWLHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343543
Record name 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS RN

91523-50-1
Record name 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91523-50-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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